molecular formula C8H9NO2 B1282506 2-Acetyl-6-methoxypyridine CAS No. 21190-93-2

2-Acetyl-6-methoxypyridine

Cat. No. B1282506
CAS RN: 21190-93-2
M. Wt: 151.16 g/mol
InChI Key: XPJALZRCJQKJKB-UHFFFAOYSA-N
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Description

2-Acetyl-6-methoxypyridine is a chemical compound that belongs to the class of organic compounds known as acetylpyridines. These compounds contain a pyridine ring substituted with an acetyl group and a methoxy group at different positions. The acetyl group is attached to the second carbon of the pyridine ring, and the methoxy group is attached to the sixth carbon. This compound is of interest due to its potential applications in various chemical syntheses and its role as a precursor in the formation of more complex molecules.

Synthesis Analysis

The synthesis of acetylpyridines can be achieved through controlled reactions starting from different precursors. For instance, the synthesis of 2-acetyl-6-carbethoxypyridine, a related compound, has been reported using 2,6-dimethylpyridine as the starting material. The process involves the influence of catalysts such as EtONa and specific reaction conditions to obtain the desired acetylpyridine derivatives . Although the exact synthesis of 2-acetyl-6-methoxypyridine is not detailed in the provided papers, similar methodologies could potentially be applied with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-acetyl-6-methoxypyridine would consist of a pyridine ring with an acetyl group at the second position and a methoxy group at the sixth position. The presence of these substituents can influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules. The exact structure and properties would need to be confirmed through spectral analysis, which is a common practice in characterizing such compounds .

Chemical Reactions Analysis

Acetylpyridines can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the paper discussing the synthesis of 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione describes reactions such as alkylation and bromination, which are typical for pyridine derivatives . Similarly, 2-acetyl-6-methoxypyridine could be expected to participate in reactions characteristic of acetyl and methoxy groups, such as nucleophilic substitutions or electrophilic aromatic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylpyridines are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as methoxy and acetyl, respectively, can affect properties like boiling point, melting point, solubility, and reactivity. The exact properties of 2-acetyl-6-methoxypyridine would need to be determined experimentally. However, the synthesis of related compounds and their characterization through physical and spectral properties provides a basis for predicting the properties of 2-acetyl-6-methoxypyridine .

Scientific Research Applications

Application in Bone Turnover and Osteoporosis Treatment

  • A study identified a compound related to 2-acetyl-6-methoxypyridine as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in treating and preventing osteoporosis. This compound demonstrated efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

Role in Synthesis of Biologically Active Compounds

  • 2-acetyl-6-methoxypyridine derivatives have been used in the synthesis of biologically active compounds. For example, one study reports the synthesis and kinetic analysis of a N-acetylhexosaminidase inhibitor, indicating potential applications in enzyme inhibition (Knapp et al., 2005).
  • Another study highlights the use of a methoxypyridine in synthesizing the Lycopodium alkaloid lycoposerramine R, showcasing its utility in complex organic syntheses (Bisai & Sarpong, 2010).

Antimicrobial and Tuberculostatic Properties

  • 2-acetyl-6-methoxypyridine derivatives have demonstrated noticeable bacteriostatic and tuberculostatic activity in certain studies. This suggests its potential in developing new antimicrobial agents (Miszke et al., 2008).

Chemical Synthesis and Reactions

  • Several studies focus on the chemical synthesis and reactions involving 2-acetyl-6-methoxypyridine or related compounds, providing insights into its chemical properties and potential applications in various chemical reactions (Yakunin et al., 2001), (Bisset et al., 2014).

Excited State Proton Transfer Studies

  • Research exploring the excited-state double-proton transfer mechanisms of 2-amino-3-methoxypyridine and acetic acid complexes contributes to our understanding of photochemical reactions, which could have implications in fields like photochemistry and molecular electronics (Meng et al., 2018).

Synthesis of Heterocycles

  • The compound has been used in the synthesis of furan-fused heterocycles, demonstrating its versatility in organic synthesis and potential applications in pharmaceuticals and materials science (Conreaux et al., 2008).

Safety And Hazards

2-Acetyl-6-methoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(6-methoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJALZRCJQKJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545701
Record name 1-(6-Methoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-6-methoxypyridine

CAS RN

21190-93-2
Record name 1-(6-Methoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-methoxypyridin-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Yamada, K Azuma, M Yamano - Organic Letters, 2021 - ACS Publications
… We started our research with 2-acetyl-6-methoxypyridine (1a) as a model substrate in the presence of a commercially available BINAP-based ruthenium catalyst, Ru(OAc) 2 {(S)-binap}, …
Number of citations: 23 pubs.acs.org
K Allen, K Richards - … of Student Research and Creative Inquiry …, 2017 - publish.tntech.edu
Thiosemicarbazone ligands have exhibited anti-cancer properties throughout the literature. Synthesis of five derivatives on the AMOPY scaffold will be done via condensation reactions …
Number of citations: 0 publish.tntech.edu
M Bouška, L Dostál, A Růžička… - Organometallics, 2013 - ACS Publications
… Chelating ligand 2-[C(CH 3 )═N(C 6 H 3 -2,6- i Pr 2 )]-6-(CH 3 O)C 6 H 3 N was synthesized by treatment of the 2-acetyl-6-methoxypyridine with diisopropylaniline to give ligand L in …
Number of citations: 52 pubs.acs.org
WH Morris - 2016 - search.proquest.com
… CHAPTER 3 RESULTS AND DISCUSSION: AMOPY (2-ACETYL-6-METHOXYPYRIDINE) SERIES I chose to take the series AMOPY: 2-acetyl-6-methoxypyridine as my main series to …
Number of citations: 0 search.proquest.com
ST Goralski, TA Manes, SEA Lumsden… - …, 2020 - ACS Publications
… The reagents 2-acetyl-6-methoxypyridine (Alfa Aesar), p-toluenesulfonic acid monohydrate (Chem Impex, Intl.), sodium hydride (Sigma-Aldrich), nickel(II) acetate tetrahydrate (Acros …
Number of citations: 2 pubs.acs.org
M Pal, G Srivastava, LS Moon, RS Jolly - Bioresource technology, 2012 - Elsevier
… Next, we studied the reduction of 2-acetyl-6-methoxypyridine (14). All the three strains produced (S)-1-(6-methoxypyridin-2-yl)ethanol (17) in 86–89% yield (Entry 7, Table 2). Penicillium …
Number of citations: 17 www.sciencedirect.com
Y Suna, Y Himeda, E Fujita, JT Muckerman… - …, 2017 - Wiley Online Library
… 8 was prepared by Claisen condensation of 2-acetyl-6-methoxypyridine and ethyl-6-… (10) was synthesized from 2-acetyl-6-methoxypyridine and N,N-dimethylformamidedimethylacetal.…
B Abarca, F Mojarred, G Jones, C Phillips, N Ng… - Tetrahedron, 1988 - Elsevier
Nucleophilic substitution of 5-bromotriazoloisoquinoline (3) and of 7-bromo-3-methyltriazolopyridine (6) proceeds readily to give a range of 5-substituted triazoloisoquinolines (4a)-(4e), …
Number of citations: 22 www.sciencedirect.com
D Peng, Y Zhang, X Du, L Zhang, X Leng… - Journal of the …, 2013 - ACS Publications
… Deprotection of the methoxy group of 2-acetyl-6-methoxypyridine 1 with HCl formed 6-acetyl-2(1H)-pyridinone 2, which undergoes Schiff-base condensation with arylamines bearing …
Number of citations: 210 pubs.acs.org
MM Pereira, RMB Carrilho… - Organophosphorus …, 2015 - books.google.com
… An elegant synthetic pathway was described, where deprotection of the methoxy group of 2-acetyl-6-methoxypyridine with HCl yielding 6-acetyl-2 (1H)-pyridinone, was followed by the …
Number of citations: 6 books.google.com

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